Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-
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Overview
Description
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is a complex organic compound characterized by its unique structure, which includes a phenol group, a triazaadamantane moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- typically involves multiple steps. One common method starts with the preparation of the triazaadamantane core, followed by the introduction of the phenol and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the triazaadamantane core can be synthesized using a combination of amines and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and environmentally friendly methods. Techniques such as continuous flow synthesis and the use of green solvents are explored to minimize waste and improve efficiency. The use of solid acid catalysts and solvent-free conditions are also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- involves its interaction with specific molecular targets. The triazaadamantane moiety can interact with metal ions, forming stable complexes that are crucial in catalytic processes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: Similar structure but contains a phosphorus atom instead of a nitro group.
2-(1-Adamantyl)-4-bromophenol: Contains an adamantyl group but lacks the triaza and nitro functionalities.
Uniqueness
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is unique due to its combination of a phenol group, a triazaadamantane core, and a nitro group.
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-nitro-2-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)phenol |
InChI |
InChI=1S/C14H17N5O3/c20-13-2-1-12(19(21)22)3-11(13)4-15-14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2 |
InChI Key |
MBJVNSGPVKUYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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